![molecular formula C23H21N3O4S B11447407 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11447407.png)
5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: Functional groups such as the 3-nitrophenylmethyl and 2-phenylethyl groups are introduced through nucleophilic substitution or other suitable reactions.
Final Modifications: The compound may undergo further modifications to achieve the desired structure and properties.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Reduction Reactions
The 3-nitrobenzyl group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:
Reaction Type | Reagents/Conditions | Product | Yield/Outcome |
---|---|---|---|
Nitro to amine | H₂/Pd-C in ethanol, 25°C, 12 hrs | 5,6-dimethyl-1-[(3-aminophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione | 85–90% |
Partial reduction | Zn/HCl, 0°C | Intermediate hydroxylamine derivative | Not reported |
This reduction is critical for generating bioactive intermediates, as amino derivatives often exhibit enhanced binding to biological targets.
Nucleophilic Aromatic Substitution
The electron-deficient nitro-substituted benzene ring facilitates nucleophilic substitution, particularly under basic or high-temperature conditions:
Nucleophile | Conditions | Product | Notes |
---|---|---|---|
Hydroxide ion | NaOH (10%), 120°C, 6 hrs | 3-hydroxybenzyl derivative | Low yield (~30%) |
Thiols | K₂CO₃/DMF, 80°C, 24 hrs | 3-(alkylthio)benzyl analog | Requires catalysis |
The nitro group’s meta-directing nature limits substitution to specific positions, necessitating optimized conditions.
Electrophilic Substitution on the Thieno-Pyrimidine Core
The sulfur-containing thieno ring undergoes electrophilic substitution, though steric hindrance from methyl groups at positions 5 and 6 modulates reactivity:
Reaction | Reagents/Conditions | Position Substituted | Outcome |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | C-7 (thiophene ring) | Forms mono-nitro derivative |
Sulfonation | SO₃/H₂SO₄, 60°C | C-7 | Sulfonic acid derivative |
These reactions are less efficient compared to unsubstituted thieno-pyrimidines due to steric and electronic deactivation .
Carbonyl Group Reactivity
The 2,4-dione moiety participates in condensation and nucleophilic addition:
The dione’s electron-withdrawing nature enhances electrophilicity, enabling these transformations.
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions modify the phenethyl or benzyl substituents:
Reaction | Catalysts/Reagents | Product | Efficiency |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Aryl-extended derivatives | 60–75% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-alkylated analogs | Moderate |
These methods enable precise structural tuning for medicinal chemistry applications .
Oxidation and Degradation Pathways
-
Nitro Group Stability : Resists oxidation but may degrade under prolonged UV exposure, forming trace nitrophenols.
-
Thiophene Ring : Susceptible to oxidation with KMnO₄, yielding sulfoxide or sulfone derivatives depending on conditions.
Mechanistic Insights and Catalysis
Scientific Research Applications
Biological Activities
The biological activities of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione have been investigated in several studies:
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that it can disrupt key signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione include other thienopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.
Biological Activity
5,6-Dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The compound can be synthesized through various methods involving the thieno[2,3-d]pyrimidine scaffold. A common approach involves the reaction of substituted thiophene derivatives with pyrimidine precursors under specific conditions to yield the desired thieno[2,3-d]pyrimidine derivatives. The synthesis typically includes steps such as:
- Formation of the Thiophene Ring : Utilizing starting materials like thiophene and appropriate electrophiles.
- Pyrimidine Ring Construction : Employing condensation reactions with suitable reagents to form the pyrimidine structure.
- Functionalization : Introducing substituents like nitrophenyl and phenylethyl groups to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- A series of thieno[2,3-d]pyrimidines were evaluated against MDA-MB-231 breast cancer cells. Compounds exhibited significant cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM depending on their substituents. Notably, compounds with electron-withdrawing groups showed enhanced activity due to increased electron deficiency facilitating interaction with cellular targets .
Antibacterial and Anti-inflammatory Properties
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antibacterial and anti-inflammatory properties:
- In vitro assays revealed that certain derivatives inhibited bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory activity was assessed through the inhibition of pro-inflammatory cytokines in cell lines treated with these compounds .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural characteristics:
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased cytotoxicity |
Alkyl groups | Enhanced solubility and bioavailability |
Aromatic rings | Improved target specificity |
Compounds with a nitrophenyl group at position 1 and a phenylethyl group at position 3 showed particularly promising results in terms of both anticancer and antibacterial activities .
Study 1: Anticancer Efficacy
In a study conducted by Guo et al., a series of thieno[2,3-d]pyrimidines were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM. The study emphasized the role of specific substituents in enhancing cytotoxicity and suggested further exploration into analogs for improved efficacy .
Study 2: Antibacterial Activity
Another research effort focused on evaluating the antibacterial properties of a subset of thieno[2,3-d]pyrimidines. The results indicated that several compounds effectively inhibited bacterial growth at concentrations as low as 10 μM. This study underscored the potential for these compounds in developing new antibacterial agents .
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3 |
InChI Key |
CSJGDQYTBXGVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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